molecular formula C18H20BrNO2 B2826099 5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide CAS No. 2375274-50-1

5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide

Cat. No.: B2826099
CAS No.: 2375274-50-1
M. Wt: 362.267
InChI Key: UTYKNBWNJBPSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide is a synthetic benzamide derivative of interest in early-stage pharmacological and neurochemical research. Compounds within this structural class are frequently investigated for their potential to interact with central nervous system targets, including monoamine transporters and receptors . The structure, featuring a brominated aromatic ring linked to an ethoxyphenyl-ethyl moiety, is characteristic of molecules designed to modulate neurotransmitter systems. Research on analogous substances indicates potential applications in studying the mechanisms of action for various psychoactive substances, which primarily interact with monoamine transporters to induce effects such as transporter inhibition or non-exocytotic monoamine efflux . The inclusion of specific substituents, like the ethoxy group, can be critical for fine-tuning a compound's selectivity and potency at these biological targets, influencing its overall pharmacological profile and research utility . As a research chemical, it serves as a valuable tool for scientists exploring structure-activity relationships, aiding in the understanding of how chemical modifications impact biological activity. This product is strictly for use in laboratory research and is not for human consumption. Researchers should handle this material in accordance with all applicable professional and regulatory guidelines.

Properties

IUPAC Name

5-bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-4-22-16-9-6-14(7-10-16)13(3)20-18(21)17-11-15(19)8-5-12(17)2/h5-11,13H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYKNBWNJBPSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethoxyphenyl group can undergo oxidation to form corresponding phenols or reduction to form ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include phenolic derivatives.

    Reduction: Products include ethyl derivatives of the original compound.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in pathways related to inflammation and pain modulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related benzamide and heterocyclic derivatives, focusing on substitution patterns, synthesis routes, and inferred properties.

Structural Features and Substitution Patterns

Table 1: Key Structural Differences Among Analogs
Compound Name (Source) Core Structure Bromine Position Key Substituents Functional Groups Present
5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide (Target) Benzamide 5 2-methylbenzoyl; N-(1-(4-ethoxyphenyl)ethyl) Amide, ethoxy, methyl
Z14: 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide () Pyrimidine-carboxamide 5 2-methylsulfanyl-pyrimidine; N-(6-ethoxybenzothiazol-2-yl) Amide, ethoxy, thioether
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () Benzamide 4 5-fluoro; 2-trifluoropropoxy; N-(2-chloro-6-fluorophenyl) Amide, halogen, trifluoromethyl
5-Bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-N-phenylindole-2-carboxamide () Indole-carboxamide 5 N-methyl; indole core; cyclopropyl-oxadiazole Amide, oxadiazole, cyclopropane
4-Bromo-N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide () Benzamide 4 N-(2-tert-butylphenyl); N-(1-phenyl-2-pyridylethyl) Amide, tert-butyl, pyridine
Key Observations:
  • Electronic Effects : The target compound’s ethoxy group is electron-donating, contrasting with electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) in analogs from and . These differences influence solubility and reactivity .

Inferred Physicochemical Properties

  • Solubility : The target’s ethoxy group may enhance hydrophilicity compared to highly halogenated analogs (). However, the methyl group on the benzamide could reduce aqueous solubility relative to polar heterocycles like oxadiazole () .
  • Melting Points : While direct data are absent, brominated benzamides typically exhibit higher melting points (e.g., 150–250°C) due to aromatic stacking, as seen in sulfonamide analogs from .

Research Findings and Implications

  • Substituent Impact : The 4-ethoxy group in the target may improve metabolic stability compared to electron-withdrawing substituents, as seen in fluorinated analogs .
  • Synthetic Flexibility : The benzamide scaffold allows modular substitution, enabling optimization for bioavailability or target engagement, as demonstrated in ’s indole-oxadiazole hybrid .

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide to achieve high yields and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. Key steps include:

  • Temperature modulation : Maintaining 60–80°C during coupling reactions to minimize side products (e.g., bromine displacement or ethoxy group degradation) .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency for bromine-containing intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., ethoxy group at δ~4.0 ppm, bromine’s deshielding effect on aromatic protons) .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain between the benzamide and ethoxyphenyl groups (e.g., C–Br bond length ~1.89 Å, consistent with sp2^2-hybridized carbons) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 402.08) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential bioactivity in enzyme inhibition or anticancer studies?

Methodological Answer:

  • In vitro enzyme assays : Test inhibition of kinases (e.g., EGFR or CDK2) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM range) .
  • Mechanistic studies : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins, validated by site-directed mutagenesis .

Q. How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer:

  • Batch variability analysis : Compare purity profiles (HPLC) and stability under assay conditions (e.g., DMSO stock oxidation) .
  • Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate substituent-specific effects .
  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) across labs .

Q. What computational modeling approaches are effective for predicting the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • QSAR modeling : Corrogate substituent effects (e.g., bromine’s electronegativity) with bioactivity data from analogs .

Q. How does the compound’s structural complexity influence its application in material science?

Methodological Answer:

  • Photophysical studies : UV-Vis and fluorescence spectroscopy assess π-π* transitions for organic electronics (e.g., λmax_{max} ~280 nm in DCM) .
  • Thermal stability : TGA analysis (decomposition >250°C) supports use in high-temperature polymer matrices .
  • Supramolecular assembly : XRD reveals halogen bonding (Br···O) patterns for crystal engineering .

Q. What experimental strategies address stability challenges during storage or in biological environments?

Methodological Answer:

  • Degradation profiling : Accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
  • pH-dependent stability : Test solubility and decomposition in PBS (pH 7.4) vs. gastric fluid (pH 1.2) .
  • Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .

Q. How can researchers leverage structure-activity relationships (SAR) to enhance the compound’s pharmacological profile?

Methodological Answer:

  • Substituent modification : Replace the ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to modulate lipophilicity (logP calculations) .
  • Bioisosteric replacement : Swap bromine with trifluoromethyl to enhance metabolic stability while retaining steric bulk .
  • Hybrid analogs : Conjugate with known pharmacophores (e.g., sulfonamide moieties) via amide linkages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.